Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-
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Overview
Description
Bicyclo[221]heptane-2-thione, 3,3-dimethyl- is a bicyclic compound with a unique structure that includes a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfur-containing reagents. One common method is the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with Lawesson’s reagent under reflux conditions . This reaction converts the ketone group to a thione group, yielding the desired compound.
Industrial Production Methods
While specific industrial production methods for Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The thione group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired product
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions with thione-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Similar structure but with a methylene group instead of a thione group.
Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: Contains a dione group instead of a thione group.
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: Contains a ketone group instead of a thione group.
Uniqueness
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- is unique due to the presence of the thione group, which imparts different chemical reactivity compared to its analogs with methylene, dione, or ketone groups. This makes it valuable for specific synthetic applications and potential biological activities.
Properties
CAS No. |
33312-98-0 |
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Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptane-2-thione |
InChI |
InChI=1S/C9H14S/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
LIZSKRUVSJUPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1=S)C |
Origin of Product |
United States |
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